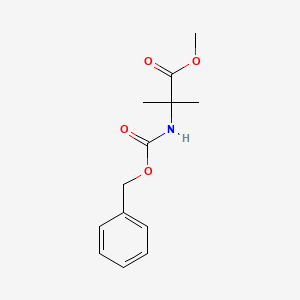

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Description

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is an ester derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to an amino moiety, with a branched 2-methylpropanoate backbone. This compound is critical in synthetic organic chemistry, particularly in peptide synthesis and pharmaceutical intermediates. For instance, it serves as a key precursor in the synthesis of Raltegravir, an HIV integrase inhibitor . Its crystal structure, determined via X-ray diffraction, reveals a V-shaped conformation with a dihedral angle of 43.1° between the phenyl and pyrimidine rings in derivatives, stabilized by intramolecular O–H⋯O and intermolecular N–H⋯O hydrogen bonds . The molecular formula is C₁₈H₂₁N₃O₆ (molecular weight: 375.38 g/mol), and it crystallizes in a monoclinic P2₁/n space group .

Properties

IUPAC Name |

methyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,11(15)17-3)14-12(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYXQZNXFKKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of 2-amino-2-methylpropanoic acid with benzyl chloroformate in the presence of a base such as potassium bicarbonate. The reaction is carried out in an organic solvent like ether, and the product is purified through extraction and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or treatment with strong acids.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide or peptide bonds.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.

Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Major Products Formed:

Hydrolysis: 2-(benzyloxycarbonylamino)-2-methylpropanoic acid.

Reduction: 2-amino-2-methylpropanoic acid.

Substitution: Various peptides and amides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of functional groups through various chemical reactions. Notably, it has been utilized in the synthesis of α-substituted serines via enzymatic methods, which provide high enantioselectivity and yield .

Case Study: Enzymatic Synthesis of α-Substituted Serines

- Objective : To synthesize (R)-N-Cbz-2-alkyl-2-amino-3-hydroxypropyl acetates.

- Method : Enzymatic acetylation followed by reduction.

- Results : Yields ranged from 77% to 88% for the alkylation step, demonstrating the efficacy of using this compound as a precursor .

Medicinal Chemistry

The compound has implications in medicinal chemistry, particularly as a precursor for drug development. Its derivatives have been explored for their potential therapeutic effects, including anti-cancer properties.

Case Study: Alpha Helix Mimetic Structures

- Research Focus : Development of alpha-helix mimetics targeting cancer treatment.

- Findings : Compounds derived from this compound exhibited interactions with key proteins involved in oncogenesis, suggesting potential applications in cancer therapy .

Biochemical Applications

This compound is also relevant in biochemical research, particularly in the study of enzyme mechanisms and protein interactions.

Example Application: Functionalized Isoquinolone Derivatives

- Synthesis Process : The compound was used to create functionalized isoquinolone derivatives through rhodium-catalyzed reactions.

- Outcome : High yields (up to 92%) were achieved, indicating its effectiveness as a starting material for complex molecular architectures .

Data Tables and Comparative Analysis

The following table summarizes key findings related to the applications of this compound:

| Application Area | Methodology | Key Findings | Yield/Effectiveness |

|---|---|---|---|

| Organic Synthesis | Enzymatic acetylation | High enantioselectivity | 77%-88% |

| Medicinal Chemistry | Alpha helix mimetic structures | Potential anti-cancer activity | Not quantified |

| Biochemical Research | Rhodium-catalyzed synthesis | Effective in forming isoquinolone derivatives | Up to 92% |

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can be deprotected under specific conditions to reveal the free amino group, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 2-(Benzyloxycarbonylamino)-2-methylpropanoate and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₁₈H₂₁N₃O₆ | 375.38 | Benzyloxycarbonylamino, methyl ester | - |

| Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | C₁₁H₁₃ClO₂ | 214.67 | 4-(2-Chloroethyl)phenyl | 1181267-33-3 |

| Methyl 2-(4-bromophenyl)-2-methylpropanoate | C₁₁H₁₃BrO₂ | 257.13 | 4-Bromophenyl | 154825-97-5 |

| Methyl 2-(3-chlorophenyl)-2-methylpropanoate | C₁₁H₁₃ClO₂ | 212.67 | 3-Chlorophenyl | 101233-58-3 |

| Methyl 2-(4-acetylphenoxy)-2-methylpropanoate | C₁₃H₁₆O₄ | 236.27 | 4-Acetylphenoxy | 42019-06-7 |

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., bromine in Methyl 2-(4-bromophenyl)-2-methylpropanoate) enhances reactivity in electrophilic substitutions compared to electron-donating groups (e.g., methyl ester in the parent compound) . Chloroethyl or acetylphenoxy substituents introduce steric hindrance and alter solubility profiles .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- The parent compound’s crystalline form and hydrogen-bonding network contribute to its stability, whereas liquid analogues like Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate require careful storage to prevent degradation .

- Bromine and chlorine substituents increase molecular weight and density but may reduce solubility in polar solvents .

Biological Activity

Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate (CAS No. 172992-10-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- Functional Groups : The compound contains an amide group, an ester group, and a benzyloxycarbonyl protecting group.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacteria and fungi, potentially disrupting cell membranes or inhibiting essential metabolic processes.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by excessive inflammation.

Antimicrobial Activity

A study conducted by researchers focused on the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anti-inflammatory Studies

In a separate investigation into the anti-inflammatory effects, this compound was tested in a murine model of induced inflammation. The compound was administered at varying doses, and the following results were observed:

| Dose (mg/kg) | Inflammation Score Reduction (%) |

|---|---|

| 5 | 20 |

| 10 | 35 |

| 20 | 50 |

These findings suggest that higher doses correlate with increased efficacy in reducing inflammation .

Synthetic Routes and Applications

The synthesis of this compound typically involves the coupling of benzyloxycarbonyl protected amino acids with methyl propanoate derivatives. Various synthetic methods have been explored to optimize yield and purity:

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(benzyloxycarbonylamino)-2-methylpropanoate?

The compound is typically synthesized via nucleophilic substitution between benzyloxycarbonyl (Cbz)-protected amines and methyl 2-bromo-2-methylpropanoate. Reaction conditions include:

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base : Potassium carbonate or magnesium methoxide to deprotonate the amine.

- Temperature : 70–80°C for 8–12 hours. Yields can exceed 70% with flash chromatography purification .

Q. How is this compound characterized structurally?

Key analytical methods:

- NMR Spectroscopy : H and C NMR confirm ester and Cbz group presence (e.g., δ ~5.1 ppm for benzyl CH, δ ~3.7 ppm for methoxy group) .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angle of 43.1° between aromatic rings) and hydrogen-bonding networks .

- IR Spectroscopy : Peaks at ~1738 cm (ester C=O) and ~1694 cm (Cbz carbonyl) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Intermediate for Antiretrovirals : Key precursor in synthesizing Raltegravir (HIV integrase inhibitor) .

- Peptide Synthesis : Cbz group protects amines during solid-phase peptide coupling, with selective deprotection using HBr/acetic acid .

Advanced Research Questions

Q. How can byproduct formation during synthesis be mitigated?

Byproducts arise from competing alkylation or incomplete substitution. Strategies include:

- Optimized Stoichiometry : Use 1.2–1.5 equivalents of methyl 2-bromo-2-methylpropanoate.

- Catalyst Addition : Magnesium methoxide (10 mol%) reduces side reactions in DMSO .

- Temperature Control : Maintaining 70°C minimizes decomposition . Table 1 : Byproduct Ratios Under Different Conditions

| Base | Solvent | Byproduct (%) | Yield (%) |

|---|---|---|---|

| KCO | DMF | 15 | 65 |

| Mg(OMe) | DMSO | 5 | 78 |

Q. How does the Cbz group’s steric hindrance compare to Boc in peptide synthesis?

- Cbz : Benzyl group provides moderate steric hindrance, requiring harsh acidic conditions (HBr) for deprotection. Compatible with base-sensitive substrates.

- Boc : tert-Butyl group offers greater steric protection, removed under mild acids (TFA). Preferred for acid-stable intermediates. Table 2 : Protecting Group Comparison

| Group | Deprotection Reagent | Stability | Applications |

|---|---|---|---|

| Cbz | HBr/AcOH | Base-resistant | Peptides, heterocycles |

| Boc | TFA | Acid-resistant | Solid-phase synthesis |

Q. What challenges arise in crystallizing this compound for X-ray studies?

- Conformational Flexibility : The V-shaped structure (43.1° dihedral angle) leads to polymorphism. Slow evaporation in ethanol at 4°C yields suitable crystals .

- Hydrogen Bonding : Intramolecular O–H⋯O bonds stabilize the crystal lattice but complicate phase purity. Use seeding to control nucleation .

Q. How do proposed reaction mechanisms for nucleophilic substitution vary across studies?

Contradictions exist between SN () and intermediate-assisted mechanisms ():

- SN Pathway : Direct displacement of bromide by the amine nucleophile, favored in polar aprotic solvents .

- Carbocation Intermediate : Suggested in DMSO due to stabilization by the solvent, leading to rearranged byproducts . Resolve via isotopic labeling (e.g., O tracing) or computational modeling of transition states.

Methodological Guidance

Effective solvents and bases for nucleophilic substitutions

- Solvents : DMSO > DMF > THF (polar aprotic solvents enhance nucleophilicity) .

- Bases : Weak bases (KCO) prevent ester hydrolysis; strong bases (Mg(OMe)) accelerate substitution but risk side reactions .

Improving yields in multi-step syntheses

- Stepwise Monitoring : Use TLC (R = 0.3 in ethyl acetate/hexane) to track intermediate formation .

- One-Pot Strategies : Sequential deprotection and coupling reduces purification steps .

Leveraging X-ray data for biological interaction studies

Molecular conformation impacts target binding. For example, the 5.49° torsion angle in the methyl-pyrimidine moiety alters enzyme active-site docking . MD simulations can predict binding affinity changes due to steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.